molecular formula C6H6N4O2 B12964003 7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B12964003
M. Wt: 166.14 g/mol
InChI Key: FPYPRXRHPYSDPF-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a fused heteroaromatic compound of significant interest in medicinal chemistry and agrochemical research. It belongs to a class of pyrazolo[1,5-a][1,3,5]triazine derivatives known to exhibit promising biological activity. Specifically, related compounds within this structural class have demonstrated potent antifungal effects against pathogens like Magnaporthe grisea, the causal agent of rice blast disease . Studies suggest that the antifungal mechanism may involve significant effects on the fungal endomembrane system, a mode of action similar to that of established azole fungicides . Furthermore, the pyrazolo[1,5-a][1,3,5]triazine-2,4-dione scaffold has been identified as a valuable core structure in the development of potent inhibitors of thymidine phosphorylase , an enzyme that is a recognized druggable target in oncology for its role in promoting tumor growth and metastasis . The structural modifications, such as the methyl group at the 7-position, are explored to optimize properties like lipophilicity, which can enhance transport into cells and improve biological efficacy . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C6H6N4O2/c1-3-2-4-7-5(11)8-6(12)10(4)9-3/h2H,1H3,(H2,7,8,11,12)

InChI Key

FPYPRXRHPYSDPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Two-Bond Cyclization via Intermolecular Ring Closure

One of the primary methods involves a thermal intramolecular ring closure reaction, where a precursor containing appropriate amino and carbonyl functionalities undergoes cyclization at elevated temperatures (around 200ºC) to form the fused pyrazolo[1,5-a]triazine ring system. This method has been reported to yield 4-amino-7-methyl-2-oxopyrazolo[1,5-a]triazine derivatives with yields ranging from 83% to 95% in methanol solvent under reflux conditions.

Cyclization of 3-Aminopyrazoles with Cyanates

Another approach uses 3-aminopyrazoles reacting with aryl cyanates in acetone to form 4-aryloxy-2,2-dimethyl-2,3-dihydropyrazolo[1,5-a]triazines. Here, the 3-aminopyrazole provides two nitrogen atoms of the triazine ring, while the cyanate contributes the third nitrogen and one carbon atom, completing the triazine ring.

  • Reaction conditions: Room temperature or mild heating in acetone.
  • Yields: Moderate to good, depending on substituents.
  • Significance: Allows introduction of aryl substituents at position 4.

Two-Bond Cyclization Using Acetamidine and Cyanogen Bromide

A reported synthesis of 4-amino-2-methyl-7-phenylpyrazolo[1,5-a]triazine involves refluxing acetamidine with cyanogen bromide in methanol, yielding the target compound in about 42% yield. In this reaction, acetamidine provides three nitrogen atoms and two carbons of the triazine ring, while cyanogen bromide contributes the remaining carbon.

  • Reaction conditions: Reflux in methanol.
  • Yield: Approximately 42%.
  • Notes: Lower yield compared to other methods but useful for specific substitution patterns.

One-Bond Intramolecular Cyclization of 5-Aminopyrazoles

This method involves intramolecular cyclization of 5-aminopyrazoles that have a C-N-C appendage at the N1 position, leading to the formation of 4-amino-7-methyl-2-oxopyrazolo[1,5-a]triazine. This approach is notable for forming the fused ring system through a single bond formation step.

Synthesis of 7-Oxo-4-Thioxopyrazolo[1,5-a]triazines

A related synthetic route involves refluxing N-acyl-2-cyanoacetylthiosemicarbazide in potassium hydroxide solution, which results in the formation of 7-oxo-4-thioxopyrazolo[1,5-a]triazines with yields ranging from 55% to 92%. This method constructs both rings simultaneously via two intramolecular nucleophilic reactions.

Ring Transformation Reactions

In some cases, the pyrazolo[1,5-a]triazine scaffold is prepared by transforming existing bicyclic ring systems, such as converting 1,3,5-thiadiazine rings into the target fused heterocycle. This method leverages pre-formed ring systems and modifies them chemically to achieve the desired structure.

Comparative Data Table of Preparation Methods

Method Key Reagents/Precursors Conditions Yield Range (%) Notes
Thermal intramolecular ring closure Amino-carbonyl precursors 200ºC, methanol reflux 83–95 Efficient, high yield
3-Aminopyrazole + aryl cyanates 3-Aminopyrazole, aryl cyanates Acetone, mild heating Moderate to good Introduces aryl substituents
Acetamidine + cyanogen bromide Acetamidine, cyanogen bromide Methanol reflux ~42 Lower yield, specific substitution pattern
Intramolecular cyclization of 5-aminopyrazoles 5-Aminopyrazoles with C-N-C appendage Thermal/reflux >80 Direct ring closure
N-acyl-2-cyanoacetylthiosemicarbazide N-acyl-2-cyanoacetylthiosemicarbazide Reflux in 5% KOH solution 55–92 Access to thioxo derivatives
Ring transformation Pre-formed bicyclic rings Variable Variable Structural diversification

Research Findings and Notes

  • The thermal intramolecular ring closure method is widely favored for its simplicity and high yields, making it suitable for scale-up and industrial applications.
  • The choice of substituents on the pyrazole or triazine rings can influence the reaction pathway and yield, as seen in reactions involving aryl cyanates or cyanogen bromide.
  • The formation of the fused ring system often involves nucleophilic attack by nitrogen atoms on electrophilic carbon centers, highlighting the importance of precursor design.
  • Some methods allow for the introduction of functional groups that can modulate biological activity, such as amino, oxo, or thioxo groups.
  • The ring transformation approach offers a strategic route for modifying existing heterocyclic frameworks to access pyrazolo[1,5-a]triazine derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the most notable applications of 7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is its role in cancer treatment. Research has demonstrated that derivatives of this compound exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrazolo-triazine structure can enhance its efficacy against various cancer cell lines.

Antiviral Properties
Additionally, this compound has been investigated for its antiviral potential. Certain derivatives have shown activity against viral infections by disrupting viral replication mechanisms. The modification of functional groups on the triazine ring has been crucial in optimizing these antiviral effects.

Material Science

Polymer Synthesis
In material science, this compound is utilized as a building block in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their resistance to degradation under extreme conditions.

Nanocomposites
The compound also plays a role in the development of nanocomposites. By integrating this compound into nanomaterials, researchers have achieved significant improvements in electrical conductivity and thermal properties. These advancements are particularly relevant for applications in electronics and energy storage devices.

Agricultural Research

Pesticide Development
In agricultural science, derivatives of this compound are being explored as potential pesticides. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies with reduced environmental impact. Research is ongoing to optimize these compounds for selective action against target pests while minimizing harm to beneficial organisms.

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Pyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione (non-methylated parent compound).

Pyrazolo[1,5-a][1,3,5]triazine-2-thioxo-4(1H,3H)-ones (sulfur-substituted derivatives).

Pyrazolo[1,5-c][1,3,5]thiadiazine-2-ones (thiadiazine-substituted analogs).

1,3,5-Triazine-2,4(1H,3H)-dione (simplified triazine core without fused pyrazole).

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
7-Methylpyrazolo-triazine-dione C₆H₆N₄O₂ 166.14 Methyl at position 7
Pyrazolo-triazine-dione (parent) C₅H₄N₄O₂ 152.11 No substituents
Pyrazolo-triazine-2-thioxo-4-one C₅H₄N₄OS 168.18 Sulfur at position 2
Pyrazolo-thiadiazine-2-one C₅H₃N₅OS 181.19 Thiadiazine ring substitution
1,3,5-Triazine-2,4-dione (dihydro) C₃H₆N₄O₂ 130.11 Non-fused triazine core

Enzyme Inhibition (Thymidine Phosphorylase)

  • The non-methylated parent compound (C₅H₄N₄O₂) exhibited weak thymidine phosphorylase (TP) inhibition, with IC₅₀ >150 µM .
  • Sulfur-substituted analogs (e.g., pyrazolo-triazine-2-thioxo-4-ones) showed enhanced TP inhibition, suggesting that replacing oxygen with sulfur improves binding affinity .

Antifungal and Receptor Kinase Modulation

  • Pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridines (structurally distinct due to additional triazole rings) exhibited antifungal activity and receptor tyrosine kinase modulation in molecular docking studies .
  • The 7-methyl derivative ’s fused pyrazole-triazine core may lack the triazole moiety required for kinase interactions, limiting its applicability in this domain .

Biological Activity

7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H6N6O2
  • Molecular Weight : 194.15 g/mol
  • CAS Number : 71680-63-2

Recent studies have identified various mechanisms through which this compound exerts its biological effects:

  • Inhibition of Enzymes : The compound has shown inhibitory activity against several enzymes involved in cancer progression and metabolism. For instance:
    • It inhibits thymidine phosphorylase with an IC50 comparable to established inhibitors like 7-Deazaxanthine .
    • The compound also exhibits inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases such as Alzheimer's .
  • Anti-Angiogenic Effects : In vitro studies have demonstrated that the compound can reduce the expression of angiogenesis markers like VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231), suggesting its potential as an anti-cancer agent .
  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For example:
    • In studies involving breast cancer cells (MCF-7 and MDA-MB-231), it exhibited stronger cytotoxicity compared to cisplatin .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionThymidine phosphorylase inhibition (IC50 = 42.63 µM)
Anti-AngiogenicReduced VEGF and MMP-9 expression
CytotoxicityStronger than cisplatin in MCF-7 and MDA-MB-231
AChE InhibitionIC50 = 0.051 µM
BACE1 InhibitionIC50 = 9.00 µM

Detailed Research Findings

  • Cytotoxicity Studies : In a comparative study against standard chemotherapeutics like cisplatin, this compound demonstrated superior cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
  • Enzyme Activity : The compound's ability to inhibit AChE and BACE1 suggests potential applications in treating neurodegenerative diseases. The molecular docking studies indicated strong interactions with key residues in the active sites of these enzymes .

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